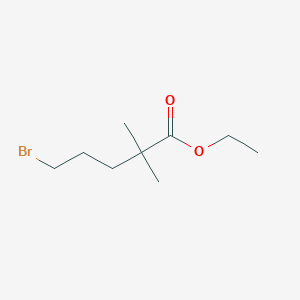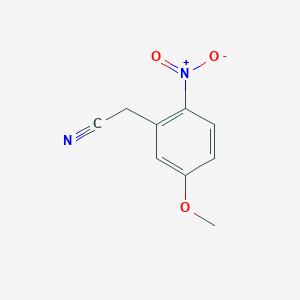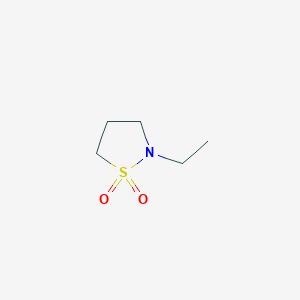
5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Overview
Description
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is a chemical compound with the molecular formula C13H6BrF2N . It has a molecular weight of 294.09 g/mol.
Molecular Structure Analysis
The molecular structure of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile consists of a biphenyl core with bromo and difluoro substituents, as well as a carbonitrile group .Scientific Research Applications
Synthesis and Chemical Reactions
5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile and its analogues are integral in various chemical syntheses. For instance, (Ismail, 2006) discusses the preparation of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, demonstrating the compound's utility in multi-step synthesis involving Stille and Suzuki coupling. Similarly, (Kobayashi et al., 2015) explores the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using bromophenyl indoles, indicative of the compound's role in creating complex chemical structures.
Computational and Spectroscopic Studies
Computational and spectroscopic studies of compounds structurally similar to 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile have been conducted to understand their molecular properties. In research by (Arulaabaranam et al., 2021), computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile were performed using DFT methods, highlighting the importance of such studies in comprehending the electronic and reactive properties of these compounds.
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTSYLQBJKCUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467380 | |
| Record name | 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile | |
CAS RN |
425379-21-1 | |
| Record name | 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)











